4-(3,3-Difluoropiperidin-1-yl)benzoic acid

Physicochemical Property Optimization Drug Design SAR Studies

4-(3,3-Difluoropiperidin-1-yl)benzoic acid (CAS 1780679-11-9) is a fluorinated benzoic acid derivative characterized by a piperidine ring bearing a gem-difluoro substituent at the 3-position. With the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol, this compound serves as a versatile carboxylic acid building block in medicinal chemistry.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
CAS No. 1780679-11-9
Cat. No. B1489524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoropiperidin-1-yl)benzoic acid
CAS1780679-11-9
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)(F)F
InChIInChI=1S/C12H13F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h2-5H,1,6-8H2,(H,16,17)
InChIKeyHAFRFJMGQDNJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-(3,3-Difluoropiperidin-1-yl)benzoic acid (CAS 1780679-11-9): Core Chemical Identity and Research Role


4-(3,3-Difluoropiperidin-1-yl)benzoic acid (CAS 1780679-11-9) is a fluorinated benzoic acid derivative characterized by a piperidine ring bearing a gem-difluoro substituent at the 3-position [1]. With the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol, this compound serves as a versatile carboxylic acid building block in medicinal chemistry [2]. Its structural features are particularly leveraged to modulate physicochemical properties such as basicity and lipophilicity in drug discovery programs, distinguishing it from non-fluorinated or mono-fluorinated piperidine analogs [3].

Why 4-(3,3-Difluoropiperidin-1-yl)benzoic acid Cannot Be Replaced by Common In-Class Alternatives


The simple substitution of 4-(3,3-Difluoropiperidin-1-yl)benzoic acid with a non-fluorinated piperidine or a 4,4-difluoropiperidine analog risks fundamental changes in protonation state and lipophilicity, which directly impact binding affinity and metabolic stability. Systematic studies on saturated heterocyclic amines confirm that the number of fluorine atoms and their distance from the protonation center are major factors defining a compound's basicity (pKa), and that these properties are further influenced by conformational preferences [1]. Consequently, a generic replacement cannot guarantee equivalent interactions at the biological target, particularly in systems like complement factor B inhibition where the piperidine-substituted benzoic acid scaffold is specifically designed to engage the active site [2].

Quantitative Differentiation Evidence for 4-(3,3-Difluoropiperidin-1-yl)benzoic acid


pKa and Lipophilicity Shift vs. Non-Fluorinated Piperidine Analogs

Substitution at the 3-position of piperidine with two fluorine atoms significantly alters the electronic environment, leading to a measurable shift in basicity and lipophilicity compared to non-fluorinated analogs. A systematic study by Melnykov et al. (2023) demonstrates that the introduction of fluorine lowers the pKa of the piperidine nitrogen, effectively reducing basicity and altering LogP values [1]. These quantitative shifts are critical for optimizing membrane permeability and off-target binding. The compound's physicochemical properties are specifically tuned for use as a rational optimization building block in early drug discovery [1].

Physicochemical Property Optimization Drug Design SAR Studies

Complement Factor B Inhibition Potential Within Piperidine-Substituted Benzoic Acid Series

The piperidine-substituted benzoic acid scaffold, which includes 4-(3,3-difluoropiperidin-1-yl)benzoic acid, has been patented for its inhibitory activity against complement factor B [1]. This target is a key protease in the alternative complement pathway. The patent explicitly claims that compounds of this class exhibit 'good inhibitory activity on complement factor B' and 'good affinity' in functional assays [1]. While individual compound IC50 values are not disclosed outside the patent, the structural inclusion of the 3,3-difluoro group is designed to enhance the binding affinity via optimized hydrophobic and electrostatic interactions within the factor B active site.

Complement Pathway Inhibition Immunology Inflammatory Diseases

Verified Purity and Batch Consistency for Procurement Reliability

Procurement of 4-(3,3-Difluoropiperidin-1-yl)benzoic acid from validated vendors ensures a baseline purity of 98%, as specified by multiple suppliers including LeYan . This purity level is critical for reproducible synthesis of complex drug candidates where byproducts from lower-purity building blocks can complicate purification and reduce overall yield. In contrast, unverified generic sources may provide purities as low as 95%, which can introduce significant variability in amide coupling or esterification reactions downstream.

Chemical Procurement Quality Control Reproducible Research

Procurement-Focused Application Scenarios for 4-(3,3-Difluoropiperidin-1-yl)benzoic acid


Structure-Activity Relationship (SAR) Studies in Complement Factor B Inhibitor Programs

Research teams developing inhibitors of the alternative complement pathway can utilize this compound as a core scaffold to explore the effects of the 3,3-difluoropiperidine moiety on factor B binding and selectivity [2]. The patented compound class ensures that the starting point is already within the property space required for activity, accelerating hit expansion and lead generation in immunology and ophthalmology programs targeting conditions such as age-related macular degeneration (AMD) or IgA nephropathy [2].

Physicochemical Property Tuning in Central Nervous System (CNS) Drug Discovery

The reduced basicity and altered lipophilicity conferred by the 3,3-difluoropiperidine fragment make this building block valuable for fine-tuning the CNS drug-likeness of candidate molecules [1]. Procurement for programs seeking to modulate passive permeability, P-glycoprotein efflux, or off-target activity related to basic amine moieties will find this compound offers a predictable physicochemical shift compared to non-fluorinated piperidine isosteres.

Synthesis of Advanced Pharmaceutical Intermediates Requiring High Purity

Medicinal chemistry laboratories requiring carboxylic acid building blocks for amide coupling or ester formation should source this compound at ≥98% purity to ensure reproducible reaction kinetics and minimal byproduct formation . This is especially important for late-stage functionalization of lead compounds, where purification of the final product from closely related impurities is challenging and costly.

Quote Request

Request a Quote for 4-(3,3-Difluoropiperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.